L-Arginine p-nitroanilide dihydrobromide
Overview
Description
. It is a guanidinium-containing compound, sharing similarities with nitrogen-containing molecules present in numerous proteins and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Arginine p-nitroanilide dihydrobromide can be synthesized through the reaction of L-arginine with p-nitroaniline in the presence of hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactors with controlled temperature and pressure conditions to optimize yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: L-Arginine p-nitroanilide dihydrobromide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Typically performed using strong acids or bases, resulting in the cleavage of the arginine-p-nitroanilide bond.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Releases p-nitroaniline and L-arginine.
Oxidation: Forms various oxidized derivatives of the compound.
Reduction: Produces reduced forms of the compound.
Scientific Research Applications
L-Arginine p-nitroanilide dihydrobromide is widely used in scientific research due to its role as a substrate in protease assays. It is particularly valuable in studying the activity of proteolytic enzymes, which are crucial in various biological processes.
Applications in Chemistry:
Used as a chromogenic substrate in enzyme assays.
Employed in the study of enzyme kinetics and inhibition.
Applications in Biology:
Investigates protease activity in biological samples.
Assists in understanding protease-related diseases.
Applications in Medicine:
Utilized in drug discovery and development.
Helps in identifying potential therapeutic targets.
Applications in Industry:
Employed in the production of diagnostic kits.
Used in quality control processes for pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with proteolytic enzymes. The p-nitroanilide moiety serves as a chromogenic substrate, releasing p-nitroaniline upon hydrolysis by proteases. This colorimetric change allows for the quantification of protease activity.
Molecular Targets and Pathways:
Proteases: The primary molecular targets are various proteases, including trypsin, chymotrypsin, and elastase.
Pathways: Involves the cleavage of peptide bonds, which is essential for protein degradation and turnover.
Comparison with Similar Compounds
L-Lysine p-nitroanilide dihydrobromide
Nα-benzoyl-DL-arginine 4-nitroanilide hydrochloride
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYRZWVFWYSNBU-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313673 | |
Record name | Arginine p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-84-3 | |
Record name | Arginine p-nitroanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6154-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.